N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-9-13(2)11-15(10-12)19-17(21)16(20)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOLEVIZRNWJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide typically involves the reaction of cycloheptylamine with 3,5-dimethylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N1-(3,5-Dimethylphenyl)-N2-(6-Methoxy-2-Methylquinolin-4-yl)oxalamide (Compound 40, )
- Structure: Features a 3,5-dimethylphenyl group paired with a methoxy-methylquinoline moiety.
- Synthesis: Prepared via coupling of 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride with a quinolinamine derivative under basic conditions (NaH/DMF), yielding 12% after purification .
Hydroxynaphthalene-Carboxamides ()
- Example : N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide.
- Activity : Exhibited potent PET inhibition (IC50 ~10 µM) in spinach chloroplasts due to optimal lipophilicity and electron-withdrawing substituent effects .
- The 3,5-dimethylphenyl group is conserved, suggesting shared mechanisms in modulating electron transport or protein interactions.
Trichloro-Acetamide Derivatives ()
- Example : N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide.
- Structural Insights : The 3,5-dimethylphenyl group induces distinct crystal packing, with two molecules per asymmetric unit, highlighting steric and electronic influences on solid-state geometry .
- Relevance : Demonstrates that meta-substituted dimethyl groups can stabilize molecular conformations, which may translate to enhanced stability in the oxalamide analog.
Phenoxy-Acetamide Pharmaceuticals ()
- Example: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide.
- Key Feature: The 2,6-dimethylphenoxy group contrasts with the 3,5-dimethylphenyl group in the target compound, underscoring the importance of substituent position. Para-substituted methyl groups may reduce steric hindrance compared to meta-substituted analogs .
Comparative Analysis Table
Key Research Findings
- Substituent Position : Meta-substituted dimethyl groups (3,5-) enhance PET inhibition in hydroxynaphthalene-carboxamides and influence crystal geometry in trichloro-acetamides, suggesting broad applicability in optimizing bioactivity and material properties .
- Electronic Effects : Electron-donating methyl groups in 3,5 positions balance lipophilicity and steric demands, contrasting with electron-withdrawing groups (e.g., nitro, fluoro) that may improve target binding but reduce solubility .
- Backbone Flexibility: The oxalamide scaffold permits modular substitution, as seen in Compound 40’s antitubercular activity, whereas the cycloheptyl group in the target compound may offer novel pharmacokinetic profiles .
Biological Activity
N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to present a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxalamide structure characterized by two amide groups linked by an oxalyl moiety. The presence of a cycloheptyl group and a 3,5-dimethylphenyl group contributes to its unique chemical properties, which facilitate diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors through non-covalent interactions such as hydrogen bonding. Understanding the precise molecular targets is crucial for elucidating its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics in assessing its efficacy against these pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines, indicating potential as a chemotherapeutic agent. Further investigations are needed to elucidate the specific cancer types affected and the underlying mechanisms.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed promising results:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 | 20 |
| Escherichia coli | 15 | 30 |
These findings suggest that the compound could be developed into an effective antibacterial agent.
Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation with varying degrees of potency:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Ovarian cancer | 12 |
| Cervical cancer | 8 |
| Melanoma | 15 |
These results indicate that the compound may have selective cytotoxic effects on certain cancer types.
Pharmacokinetics and Toxicology
Currently, detailed pharmacokinetic data on this compound is limited. Information regarding bioavailability, metabolic pathways, and clearance rates remains to be fully elucidated. Toxicological assessments are essential to determine safety profiles before clinical applications can be considered.
Q & A
Q. What are the standard synthetic routes for N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide, and how is structural purity validated?
The compound is typically synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives. For example, analogous oxalamides (e.g., N1-(3,5-dimethylphenyl)-N2-(6-methoxyquinolin-4-yl)oxalamide) are prepared by reacting sodium hydride-treated amines with oxalyl chlorides in anhydrous DMF, followed by aqueous workup and silica gel chromatography . Structural validation employs ¹H/¹³C NMR for bond environment analysis and UPLC-MS for purity assessment (e.g., resolving peaks at δ 2.3 ppm for dimethylphenyl groups or confirming molecular ion masses). These methods ensure >95% purity, critical for downstream applications .
Q. What characterization techniques are essential for confirming the molecular structure of this compound?
Key techniques include:
- NMR spectroscopy : Assigns proton environments (e.g., cycloheptyl protons at δ 1.5–2.1 ppm) and carbon backbone signals.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation, particularly for assessing steric effects from the cycloheptyl group .
Advanced Research Questions
Q. How can low synthetic yields (<20%) of this compound be optimized?
Low yields in oxalamide synthesis often stem from steric hindrance (e.g., bulky cycloheptyl groups) or side reactions. Strategies include:
- Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) to reduce byproduct formation.
- Temperature control : Slow addition of oxalyl chloride at 0°C to minimize decomposition.
- Catalytic additives : Using DMAP to accelerate coupling efficiency, as seen in related acetamide syntheses . Post-synthesis, fractional crystallization or preparative HPLC can improve recovery .
Q. How does the cycloheptyl group influence the compound’s physicochemical properties compared to smaller cycloalkyl analogs?
The cycloheptyl moiety enhances lipophilicity (logP increases by ~0.5 units vs. cyclopentyl analogs) and steric bulk, affecting:
- Solubility : Reduced aqueous solubility (e.g., <0.1 mg/mL in PBS) but improved membrane permeability.
- Crystallization behavior : Slower nucleation kinetics in polymer matrices due to hindered molecular packing, as observed in oxalamide-PHB composites .
Comparative studies with cyclopentyl or cyclohexyl analogs (e.g., via DSC or XRD) can quantify these effects .
Q. What methodologies resolve contradictions in biological activity data for this compound across studies?
Discrepancies may arise from impurity batches or assay variability. Solutions include:
- Reproducibility checks : Re-synthesize the compound using published protocols (e.g., ) and retest in standardized assays.
- Metabolite profiling : Use LC-MS/MS to rule out degradation products interfering with activity.
- Dose-response normalization : Compare EC₅₀ values across studies after adjusting for solvent effects (e.g., DMSO vs. ethanol) .
Mechanistic and Application-Oriented Questions
Q. How can the nucleation efficiency of this compound in biodegradable polymers be systematically evaluated?
Adopt isothermal crystallization assays :
- Blend the oxalamide (0.1–1 wt%) with poly(hydroxybutyrate) (PHB).
- Monitor crystallization half-time (t₁/₂) via DSC during cooling (e.g., from 200°C to 120°C at 10°C/min).
- Compare nucleation density via polarized optical microscopy. Higher t₁/₂ reduction (e.g., from 20 min to 5 min) indicates superior efficiency, as demonstrated in PHB-oxalamide systems .
Q. What computational tools predict the binding affinity of this compound to biological targets (e.g., tuberculosis enzymes)?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Dock the compound into Mtb enoyl-ACP reductase (InhA) active site (PDB: 4TZK).
- Score binding poses using force fields (e.g., AMBER) and validate with experimental IC₅₀ data.
- Prioritize substituents (e.g., 3,5-dimethylphenyl) that enhance hydrophobic interactions with InhA’s substrate pocket .
Data Analysis and Experimental Design
Q. How should researchers design SAR studies to explore the role of the 3,5-dimethylphenyl group?
Structure-activity relationship (SAR) workflow :
- Synthesize analogs with substituents varying in electron density (e.g., -CF₃ vs. -OCH₃) and steric bulk (e.g., 2,6-dimethylphenyl).
- Test in bioassays (e.g., antimicrobial MIC) and correlate with Hammett constants (σ) or Taft steric parameters (Eₛ) .
- Use multivariate regression to identify dominant factors (e.g., logP vs. hydrogen-bonding capacity) .
Q. What statistical approaches analyze inconsistent thermal stability data (e.g., TGA vs. DSC results)?
Apply multivariate analysis :
- Perform principal component analysis (PCA) on decomposition temperatures (Td) from TGA and melting points (Tm) from DSC.
- Identify outliers (e.g., batches with >5°C deviation) and re-examine synthesis conditions (e.g., residual solvent content).
- Use ANOVA to assess significance of variables like heating rate or sample mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
